C21H24N4O5S

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

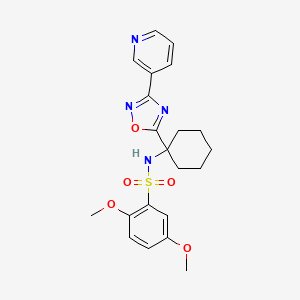

2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including methoxy, pyridine, oxadiazole, cyclohexyl, and benzenesulfonamide moieties

Wissenschaftliche Forschungsanwendungen

2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a selective inhibitor of human carbonic anhydrase isoforms related to cancer therapy.

Biochemical Research: It is used in proteomics research to study protein interactions and functions.

Materials Science: The compound’s structural properties make it suitable for the development of fluorescent dyes and sensors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient assembly of the 1,2,4-oxadiazole core, which is a key component of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. Optimization of reaction conditions to improve yield and reduce waste is essential for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Wirkmechanismus

The mechanism of action of 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, the oxadiazole moiety is known to interact with carbonic anhydrase enzymes, inhibiting their activity and thereby exerting therapeutic effects in cancer treatment . The compound’s ability to form hydrogen bonds and its electronic properties also play a crucial role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ataluren: Used for the treatment of Duchenne muscular dystrophy.

Azilsartan: Applied for hypertension medication.

Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

Uniqueness

2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biologische Aktivität

The compound 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of relevant studies, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be broken down as follows:

- Core Structure : Benzene sulfonamide

- Substituents :

- Dimethoxy groups at positions 2 and 5

- A cyclohexyl group attached to a pyridinyl oxadiazole moiety

This unique structure suggests potential interactions with various biological targets, warranting investigation into its pharmacological effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. Although specific data on the antimicrobial activity of this particular compound is limited, related sulfonamides have demonstrated significant efficacy against various pathogens.

Cardiovascular Effects

A study evaluated the effects of benzene sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings suggested that certain derivatives could lower perfusion pressure significantly, indicating potential cardiovascular benefits. The experimental design is summarized in Table 1:

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Compound A (benzenesulfonamide) | 0.001 |

| III | Compound B (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |

| IV | Compound C (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |

| V | Compound D (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |

| VI | Compound E (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |

Results indicated that the presence of 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance compared to other compounds and control conditions, suggesting a promising avenue for cardiovascular applications .

Neuropharmacological Potential

Another area of interest is the potential neuropharmacological activity of this compound. Similar compounds have shown interaction with serotonin receptors, particularly the 5-HT_2A receptor, leading to neuroplasticity effects in animal models . This suggests that 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide may also exhibit similar properties.

Study on Calcium Channel Interaction

A theoretical study explored the interaction of various sulfonamides with calcium channels using docking analysis. The results indicated that some derivatives could act as calcium channel inhibitors, which is crucial in managing conditions like hypertension and cardiac hypertrophy . This opens up possibilities for further exploration of 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide in cardiovascular therapies.

Synthesis and Structure-Activity Relationship Studies

Recent synthesis studies have focused on creating analogs of this compound to enhance its biological activity. These studies emphasize the importance of structural modifications in improving potency and selectivity towards specific biological targets .

Eigenschaften

IUPAC Name |

2,5-dimethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5S/c1-28-16-8-9-17(29-2)18(13-16)31(26,27)25-21(10-4-3-5-11-21)20-23-19(24-30-20)15-7-6-12-22-14-15/h6-9,12-14,25H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMKVJPEYUVDIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.